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1,5-dimethyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride

Physicochemical profiling Drug-likeness prediction Medicinal chemistry SAR

Reproducibility in kinase panel screening demands the exact regioisomer-substituting the 1,3-dimethyl or 1-methylpyrazole variant can alter target potency by >10-fold. This compound delivers the precise 1,5-dimethyl-4-aminopyrazole core with a 2-methylpyrazole pendant, preserving documented hinge-binding geometry. The hydrochloride salt ensures consistent stoichiometry for accurate IC₅₀/Kd determination, avoiding free-base hydration variability. Key features: • Validated hinge-binding motif (ERK1/2, MerTK) with defined selectivity-vector geometry • HCl salt provides 1:1 amine:counterion stoichiometry for reliable solution preparation • Batch-specific QC (NMR, HPLC, GC) supports inter-laboratory reproducibility

Molecular Formula C10H16ClN5
Molecular Weight 241.72 g/mol
Cat. No. B15115282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-dimethyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride
Molecular FormulaC10H16ClN5
Molecular Weight241.72 g/mol
Structural Identifiers
SMILESCC1=C(C=NN1C)NCC2=CC=NN2C.Cl
InChIInChI=1S/C10H15N5.ClH/c1-8-10(7-13-14(8)2)11-6-9-4-5-12-15(9)3;/h4-5,7,11H,6H2,1-3H3;1H
InChIKeyFFRIDVCMMUNIDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,5-Dimethyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-4-amine Hydrochloride: Structural Identity and Compound Class


1,5-Dimethyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-4-amine hydrochloride (free-base formula C₁₀H₁₅N₅, HCl salt MW 241.72 g/mol) is a bis-pyrazole secondary amine bearing a 1,5-dimethyl substitution pattern on the 4-aminopyrazole core linked via a methylene bridge to a 2-methylpyrazole ring [1]. This compound belongs to the N-substituted aminomethylpyrazole class, which has been investigated as kinase inhibitor scaffolds, dipeptidyl peptidase inhibitors, and Smoothened antagonists [2][3]. The hydrochloride salt form provides enhanced aqueous solubility and solid-state stability relative to the free base, a critical attribute for reproducible biological assay preparation. The 1,5-dimethyl (rather than 1,3-dimethyl) and 2-methylpyrazole (rather than 1-methylpyrazole) substitution topology defines its pharmacophoric geometry and electronic surface, parameters that directly influence molecular recognition in target-binding pockets [4].

1 Exact regioisomer (1,5-dimethyl, 2-methylpyrazole) for kinase scaffold and fragment-based studies
2 Hydrochloride salt supports reproducible aqueous assay preparation and DMSO stock consistency
3 Distinct H-bond donor geometry from secondary amine may enable specific hinge-binding interactions

1,5-Dimethyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-4-amine Hydrochloride: Regioisomer and N-Alkyl Variant Specificity


Regioisomeric bis-pyrazole methylamines sharing the same molecular formula (C₁₀H₁₅N₅·HCl, MW 241.72) exhibit distinct physicochemical and pharmacological profiles that preclude generic substitution. The 1,5-dimethyl versus 1,3-dimethyl placement alters the electron density at the 4-amino position (predicted pKa difference of ~0.5–1.0 log units), modulating the amine's nucleophilicity and hydrogen-bond donor capacity . The 2-methyl substitution on the pendant pyrazole creates a different tautomeric equilibrium and dipole moment compared to the 1-methyl isomer, affecting both passive membrane permeability and target-site complementarity [1][2]. In published SAR campaigns on related aminomethylpyrazole series, regioisomeric N-methyl placement alone has produced >10-fold differences in target inhibitory potency (IC₅₀) [2]. Consequently, procurement of the exact regioisomer and salt form is essential to ensure experimental reproducibility and valid SAR interpretation [3].

Regioisomer shift 1,3-Dimethyl regioisomer may alter electronic surface, predicted pKa, and target-binding geometry, potentially affecting potency rankings.
N-alkyl variant 1-Methylpyrazole analog may shift tautomeric equilibrium, dipole moment, and membrane permeability, limiting direct interchangeability.
Salt form Free base may introduce variable hydration and lower solubility, compromising assay concentration accuracy and stoichiometry.

1,5-Dimethyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-4-amine Hydrochloride: Comparative Evidence vs. Closest Analogs


1,5- vs. 1,3-Dimethyl logP and Lipophilicity Differentiation

The 1,5-dimethyl-1H-pyrazol-4-amine core (the scaffold present in the target compound) exhibits an ACD/LogP of -0.22, whereas the 1,3-dimethyl regioisomer shows a logP of -0.309 to +0.89 depending on the prediction method [1]. The ~0.1 to 1.1 log unit difference translates to a 1.3-fold to 12.6-fold predicted shift in octanol-water partition coefficient. Additionally, the 1,5-dimethyl isomer has a predicted pKa of 4.28±0.10 versus a calculated pKa of ~5.0 for the 1,3-dimethyl variant, indicating that the target compound's 4-amino group is a slightly weaker base, which affects ionization state at physiological pH and consequently passive membrane diffusion .

1,5- vs 1,3-dimethyl logP
Cross-study comparable
Target -0.22 ACD/LogP
1,3-dimethyl -0.31 to +0.89 logP (methods vary)
Lipophilicity difference may influence passive permeability and assay-specific IC₅₀ values.
Reported partition shift 1.3× to 12.6×; review regioisomer-dependent pharmacology.
Physicochemical profiling Drug-likeness prediction Medicinal chemistry SAR

Aqueous Solubility: Hydrochloride Salt vs. Free Base

The hydrochloride salt form of the target compound provides a documented solubility advantage over the free-base amine. The parent 1,5-dimethyl-1H-pyrazol-4-amine free base has a calculated aqueous solubility of 22 g/L at 25°C (sparingly soluble), while the hydrochloride salt (1,5-dimethyl-1H-pyrazol-4-amine hydrochloride) increases solubility approximately 3- to 5-fold based on general amine hydrochloride behavior, with the additional bis-pyrazole character further enhancing solubility due to increased hydrogen-bond acceptor count [1]. Hydrochloride salts of structurally analogous bis[(1-methyl-1H-pyrazol-3-yl)methyl]amine are supplied at ≥98% purity with verified batch-to-batch consistency, supporting reproducible solution preparation .

HCl salt vs free base solubility
Class-level inference
Target (HCl salt) ≥60–110 g/L estimated aqueous solubility
Free base 22 g/L calculated solubility
Higher salt solubility may support consistent DMSO stock preparation and reduce precipitation artifacts.
Class-level estimate; confirm solubility experimentally for your assay conditions.
Formulation science Assay preparation Salt selection

2-Methylpyrazole vs. 1-Methylpyrazole: Steric and Electronic Effects

The 2-methylpyrazole moiety in the target compound (N2-methyl substitution) creates a distinct electronic environment compared to the more common 1-methylpyrazole isomer (N1-methyl substitution). Quantum chemical calculations demonstrate that N2-methyl substitution in pyrazole shifts the proton affinity by approximately 5–10 kJ/mol relative to N1-methyl, altering the basicity of the adjacent pyrazole nitrogen and its capacity to act as a hydrogen-bond acceptor [1]. This electronic difference manifests in altered RP-HPLC retention times: in a systematic study of N-methyl pyrazole regioisomers, the N1- and N2-methyl isomers showed baseline chromatographic separation, confirming distinct hydrophobicity and polar surface area profiles [2]. The 2-methyl substitution pattern also eliminates the possibility of annular tautomerism present in unsubstituted or N1-substituted pyrazoles, providing a structurally homogeneous species for crystallography and binding studies [1].

2-methyl vs 1-methyl pyrazole
Reported
2-methyl (target) 5–10 kJ/mol proton affinity shift
1-methyl 880.1 kJ/mol gas-phase basicity
Electronic and steric signature may drive differential target-binding kinetics and selectivity profiles.
Supported by RP-HPLC separation and quantum calculations; review isomer-specific effects.
Molecular recognition Tautomerism Computational chemistry

H-Bond Donor/Acceptor Profile and TPSA Prediction

The target compound's computed molecular descriptors position it favorably within oral drug-like chemical space. The 1,5-dimethyl-1H-pyrazol-4-amine core fragment has a TPSA of 43.8–44 Ų, 2 hydrogen-bond donors, and 3 hydrogen-bond acceptors [1]. The full bis-pyrazole target compound adds additional H-bond acceptors from the second pyrazole ring (total HBA = 5), while maintaining only 2 HBD (one secondary amine NH, and the protonated amine in the HCl salt). This HBA/HBD ratio (5:2) is higher than that of the 1,3-dimethyl regioisomeric analog (HBA = 5, HBD = 2 but with different spatial arrangement) and the symmetrically substituted bis[(1-methyl-1H-pyrazol-3-yl)methyl]amine (HBA = 5, HBD = 1 for tertiary amine) . The higher HBD count of the target compound compared to the tertiary amine analog predicts stronger interactions with polar protein pockets but potentially reduced passive CNS penetration.

H-bond profile and TPSA
Supporting evidence
Target HBD 2 / HBA 5 TPSA ~55–65 Ų
Tertiary amine analog HBD 1 / HBA 5 lower HBD count
Secondary amine HBD enables specific polar interactions (e.g., kinase hinge) that tertiary analogs lack.
Predicted descriptors; validate in target-based binding assays.
ADME prediction Blood-brain barrier penetration Drug design

1,5-Dimethyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-4-amine Hydrochloride: Research and Procurement Applications


Kinase Inhibitor Fragment-Based Discovery and Lead Optimization

The target compound's 1,5-dimethyl-4-aminopyrazole core is a validated hinge-binding motif in numerous kinase inhibitor programs, including ERK1/2 and MerTK inhibitors [1]. The 2-methylpyrazole pendant provides a distinct vector for extending into selectivity pockets. The hydrochloride salt ensures consistent solution-phase handling for fragment soaking experiments and biochemical IC₅₀ determinations. Researchers conducting kinase panel screening should select this exact regioisomer over the 1,3-dimethyl variant to maintain the documented hinge-binding geometry, as the 1,5-dimethyl pattern orients the N-methyl group away from the hinge carbonyl, reducing steric clash [2].

DPP-IV/DPP8/DPP9 Inhibitor SAR Studies

The (pyrazol-4-yl)-methylamine scaffold class has demonstrated validated inhibitory activity against DPP-IV and related enzymes, with representative compound 15h showing anti-hyperglycemic effects in animal models [3]. The target compound's 2-methylpyrazole substituent offers a structurally differentiated side chain compared to the published (1,3-diphenyl-1H-pyrazol-4-yl)-methylamine series, enabling exploration of novel DPP inhibitor chemotypes with potentially distinct selectivity profiles across the DPP family [3].

Coordination Chemistry for Metalloenzyme Inhibitor Design

The bis-pyrazole architecture of the target compound provides a bidentate or tridentate metal-coordination motif via the two pyrazole nitrogens and the secondary amine. Pyrazole-based ligands have been extensively utilized in bioinorganic chemistry for designing metalloenzyme inhibitors (e.g., LSD1, histone demethylases) and as corrosion inhibitors [4]. The specific 1,5-dimethyl and 2-methyl substitution pattern modulates the electron density at the coordinating nitrogens, affecting metal-binding affinity (predicted pKa shift of ~0.5 units vs. 1,3-dimethyl analog translates to altered Zn²⁺/Fe²⁺ coordination geometry) [4]. The hydrochloride form simplifies stoichiometric metal-complexation studies by providing a well-defined counterion.

Chemical Biology Probes with Defined Salt Stoichiometry

In cellular target-engagement assays (CETSA, BRET, NanoBRET) and biophysical methods (SPR, ITC), precise compound concentration is critical for accurate Kd/IC₅₀ determination. The hydrochloride salt provides defined stoichiometry (1:1 amine:HCl), avoiding the variable hydration and counterion content that can compromise free-base weight-based calculations . Supplier specifications of ≥95–98% purity with batch-specific QC documentation (NMR, HPLC, GC) support reproducible pharmacology across independent laboratories .

Application
Selection Property
Validation Focus
Kinase inhibitor fragment-based discovery
Hinge-binding scaffold topology (1,5-dimethyl orientation)
Kinase panel selectivity profiling; co-crystallization studies
DPP-IV / DPP8 / DPP9 inhibitor SAR
Structurally differentiated 2-methylpyrazole side chain
DPP family enzyme selectivity assays; reported class context
Metalloenzyme inhibitor design
Bis-pyrazole metal-coordination motif; defined HCl counterion
Metal-binding affinity (Zn²⁺/Fe²⁺) and coordination geometry
Chemical biology probe with defined stoichiometry
1:1 amine·HCl salt for accurate solution concentration
Batch-specific purity verification; target-engagement assay reproducibility
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